molecular formula C33H40ClN3 B1207797 Basic blue 7 CAS No. 2390-60-5

Basic blue 7

Cat. No. B1207797
CAS RN: 2390-60-5
M. Wt: 514.1 g/mol
InChI Key: ROVRRJSRRSGUOL-UHFFFAOYSA-N
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Patent
US05279655

Procedure details

Into a solution prepared by dissolving 20 g of C.I. Basic Blue 7 (commercial name: Aizen Victoria Pure Blue, BOH, made by HODOGAYA CHEMICAL CO., LTD.) into 1.5 l of distilled water was added a solution prepared by dissolving 13 g of sodium dodecylbenzenesulfonate into 500 ml of distilled water. The formed precipitate was recovered and washed with water and dried to give a dodecylbenzenesulfonic acid salt of the dye.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[NH+]=[C:4]1[C:36]2C(=CC=C[CH:35]=2)[C:7](=[C:8](C2C=CC(N(CC)CC)=CC=2)[C:9]2C=[CH:13][C:12](N(CC)CC)=[CH:11][CH:10]=2)[CH:6]=[CH:5]1.[Cl-].C([O:50][S:51]([C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1)(=[O:53])=[O:52])CCCCCCCCCCC.[Na]>O>[CH2:13]([C:59]1[CH:58]=[CH:57][CH:56]=[CH:55][C:54]=1[S:51]([OH:50])(=[O:52])=[O:53])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:36][CH3:35] |f:0.1,2.3,^1:59|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.[Cl-]
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a solution prepared
ADDITION
Type
ADDITION
Details
was added a solution
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
The formed precipitate was recovered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.